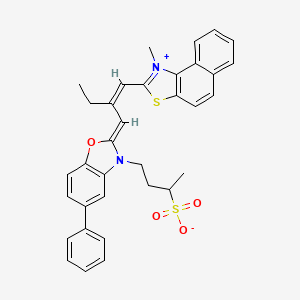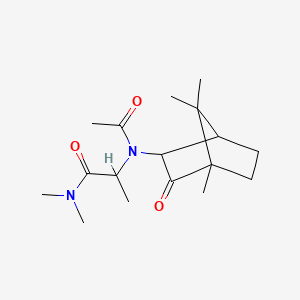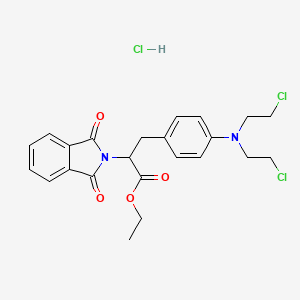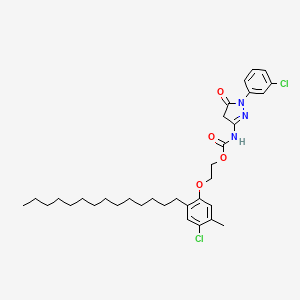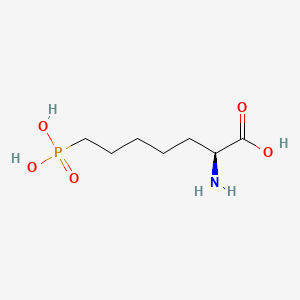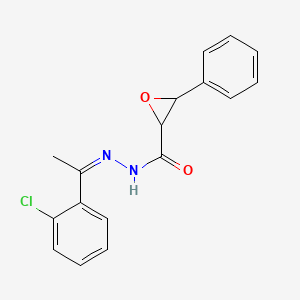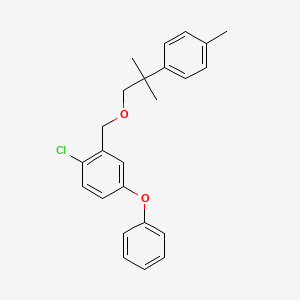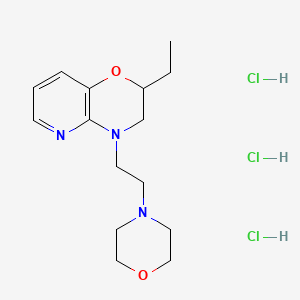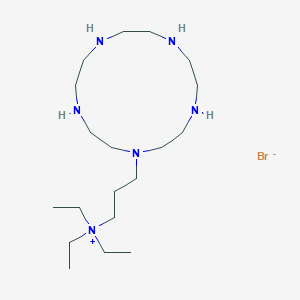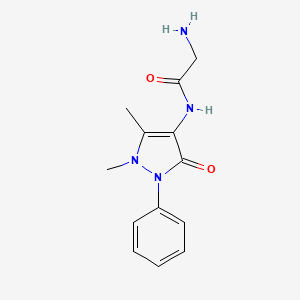
Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired compound along with other by-products.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the target compound from the reaction mixture.
化学反応の分析
Types of Reactions
Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.
科学的研究の応用
Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- involves its interaction with molecular targets and pathways within biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2,2,2-trichloro-1-(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino)ethyl)acetamide
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is unique due to its specific structural features, such as the presence of the pyrazole ring and the acetamide group. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
151921-21-0 |
|---|---|
分子式 |
C13H16N4O2 |
分子量 |
260.29 g/mol |
IUPAC名 |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C13H16N4O2/c1-9-12(15-11(18)8-14)13(19)17(16(9)2)10-6-4-3-5-7-10/h3-7H,8,14H2,1-2H3,(H,15,18) |
InChIキー |
CAOVTXITBPMFQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


